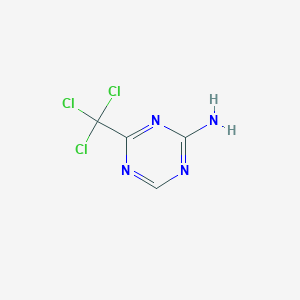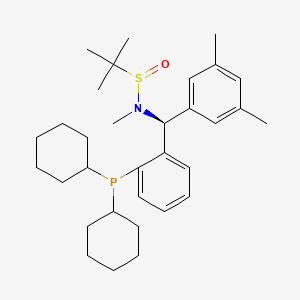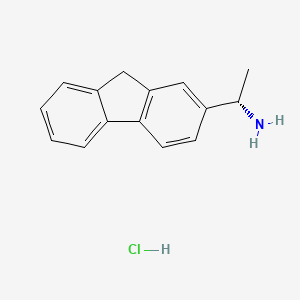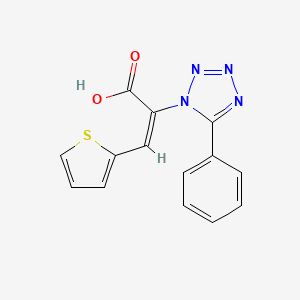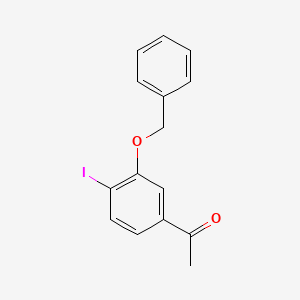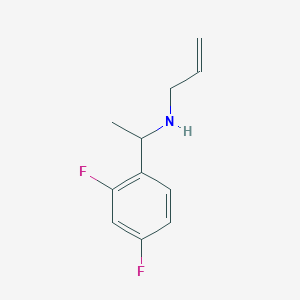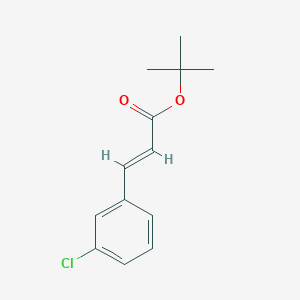
tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(3-chlorophenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or alkoxide in alcohol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted esters or amines.
科学的研究の応用
Chemistry: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
類似化合物との比較
tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with the chlorine atom in the para position.
tert-butyl (2E)-3-(2-chlorophenyl)prop-2-enoate: Similar structure but with the chlorine atom in the ortho position.
tert-butyl (2E)-3-(3-bromophenyl)prop-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate is unique due to the specific positioning of the chlorine atom in the meta position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.
特性
CAS番号 |
309757-75-3 |
|---|---|
分子式 |
C13H15ClO2 |
分子量 |
238.71 g/mol |
IUPAC名 |
tert-butyl (E)-3-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9H,1-3H3/b8-7+ |
InChIキー |
VRLBGJQYPDMQPV-BQYQJAHWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)Cl |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)

![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
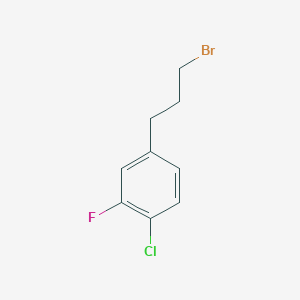
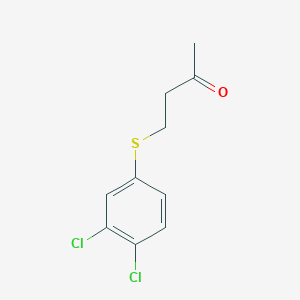
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
